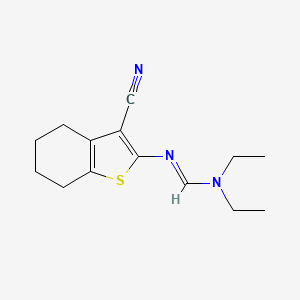
1-methyl-5-(2-naphthyloxy)-3-nitro-1H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-5-(2-naphthyloxy)-3-nitro-1H-1,2,4-triazole, commonly known as MNNT, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNNT is a member of the triazole family of compounds, which are known for their diverse biological activities and pharmacological properties. In
科学研究应用
MNNT has been studied for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. MNNT has been shown to possess antimicrobial, antiviral, and anticancer properties, making it a promising candidate for the development of new drugs. MNNT has also been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological systems.
作用机制
The mechanism of action of MNNT is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various cellular processes. MNNT has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. MNNT has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and immune responses.
Biochemical and Physiological Effects
MNNT has been shown to have a range of biochemical and physiological effects, depending on the dose and duration of exposure. MNNT has been shown to induce apoptosis, or programmed cell death, in cancer cells, while having minimal effects on normal cells. MNNT has also been shown to reduce the production of reactive oxygen species, which can cause oxidative stress and damage to cells. MNNT has been shown to have anti-inflammatory effects, which may be beneficial for the treatment of various inflammatory diseases.
实验室实验的优点和局限性
MNNT has several advantages for use in lab experiments, including its high purity, stability, and solubility in a range of solvents. MNNT is also relatively easy to synthesize and can be obtained in large quantities. However, MNNT has some limitations, including its potential toxicity and the need for careful handling and disposal. MNNT can also be expensive to synthesize, which may limit its use in some research applications.
未来方向
There are several future directions for the research and development of MNNT. One potential direction is the optimization of the synthesis method to increase yields and reduce costs. Another direction is the exploration of new applications for MNNT, such as its use as a fluorescent probe for the detection of other metal ions or its use as a potential drug for the treatment of other diseases. Further research is also needed to fully understand the mechanism of action of MNNT and its potential interactions with other drugs and compounds.
Conclusion
In conclusion, MNNT is a promising compound that has been extensively studied for its potential applications in scientific research. MNNT has been shown to possess antimicrobial, antiviral, and anticancer properties, and has been used as a fluorescent probe for the detection of metal ions. MNNT has several advantages for use in lab experiments, but also has some limitations that need to be considered. Further research is needed to fully understand the potential of MNNT and its future applications in various fields of scientific research.
合成方法
MNNT can be synthesized through a multistep process that involves the reaction of 2-naphthol with methyl chloroacetate, followed by nitration and cyclization. The resulting compound is then purified through recrystallization to obtain pure MNNT. The synthesis of MNNT has been optimized through various methods, such as microwave-assisted synthesis, which has been shown to reduce reaction times and increase yields.
属性
IUPAC Name |
1-methyl-5-naphthalen-2-yloxy-3-nitro-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3/c1-16-13(14-12(15-16)17(18)19)20-11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXKSHFGLDKJCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)[N+](=O)[O-])OC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-isopropylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5701423.png)



![N,N-diethyl-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5701439.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5701467.png)

![4-[(2,5-dimethylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5701485.png)
![4-chloro-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5701494.png)
![3-[2-(4-isopropylphenyl)-2-oxoethyl]-2H-chromen-2-one](/img/structure/B5701500.png)
![5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5701513.png)
